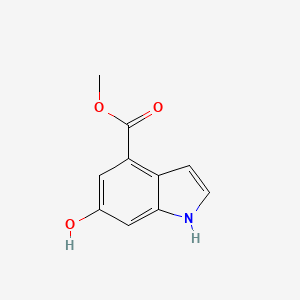

Methyl 6-hydroxy-1H-indole-4-carboxylate

説明

Methyl 6-hydroxy-1H-indole-4-carboxylate (IUPAC name: Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate) is an indole-derived compound featuring a hydroxyl group at position 6 and a methyl ester moiety at position 4 of the indole core. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 191.18 g/mol. The compound is characterized by its purity of 95% and is stored at room temperature in powder form . Key identifiers include CAS RN [4382-54-1] and InChIKey CODYZQJZHOPLFZ-UHFFFAOYSA-N.

特性

IUPAC Name |

methyl 6-hydroxy-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-4-6(12)5-9-7(8)2-3-11-9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNXHDLYVXMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276712 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-53-2 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

Methyl 6-hydroxy-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-1H-indole-4-carboxylate.

Reduction: Formation of 6-hydroxy-1H-indole-4-methanol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

Methyl 6-hydroxy-1H-indole-4-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Methyl 6-hydroxy-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact mechanism can vary depending on the specific application and target .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Methyl 6-hydroxy-1H-indole-4-carboxylate with analogs (Table 1):

Table 1: Structural and Property Comparison of Selected Indole Derivatives

Key Observations:

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound confers higher polarity and water solubility compared to methoxy-substituted analogs like Methyl 6-methoxy-1H-indole-2-carboxylate. Methoxy groups, being electron-donating, enhance lipophilicity, which may improve membrane permeability in drug design .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) are typically less reactive than carboxylic acids (e.g., 7-Methoxy-1H-indole-3-carboxylic acid), making them more stable under physiological conditions. Carboxylic acids, however, are prone to ionization, affecting bioavailability .

生物活性

Methyl 6-hydroxy-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxy group at the 6-position and a carboxylate group at the 4-position of the indole ring. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its ability to inhibit the SHP2 phosphatase, which is implicated in various cancers, including leukemia and solid tumors. The compound demonstrated an IC50 value of 200 nM against SHP2, indicating potent inhibitory effects compared to other phosphatases .

Table 1: IC50 Values of this compound Against Various Targets

| Target | IC50 (nM) | Selectivity |

|---|---|---|

| SHP2 | 200 | High |

| Other PTPs | >1000 | Low |

The selectivity towards SHP2 over other protein tyrosine phosphatases (PTPs) suggests that this compound could be developed as a targeted therapeutic agent.

The mechanism by which this compound exerts its effects involves binding to the active site of SHP2. Structural studies show that the hydroxyindole moiety forms hydrogen bonds with critical residues in the active site, enhancing binding affinity and specificity. These interactions are crucial for blocking downstream signaling pathways associated with tumor growth and survival .

Case Studies

Case Study 1: In vitro Evaluation

In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. For instance, lung cancer and breast cancer cell lines showed significant reductions in viability upon treatment with this compound, corroborating its potential as an anticancer agent.

Case Study 2: In vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy of this compound. Preliminary animal studies are suggested to assess pharmacokinetics, bioavailability, and therapeutic outcomes in a living organism.

Future Directions

The future exploration of this compound involves:

- Further Characterization : Detailed studies on its pharmacokinetic properties and metabolic pathways.

- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.

- Synthesis Optimization : Developing more efficient synthesis methods to increase yield and reduce costs.

Q & A

Q. Key Conditions :

- Maintain anhydrous conditions during reductions (e.g., LiAlH₄ requires dry tetrahydrofuran) .

- Monitor reaction progress via TLC to avoid over-reduction or side reactions.

How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved when characterizing this compound?

Advanced Research Question

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles (e.g., dihedral angles between aromatic rings in related indole derivatives) .

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies arising from solvation or conformational dynamics.

- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, especially for distinguishing hydroxyl proton environments .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (broad singlet, δ ~5 ppm), and methyl ester (δ ~3.9 ppm) .

- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–140 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How to design experiments to assess the regioselectivity of electrophilic substitution reactions on this compound?

Advanced Research Question

- Directing Effects : The 6-hydroxyl group (electron-donating) directs electrophiles to the para position (C-5 or C-7), while the ester group (electron-withdrawing) influences meta/ortho positions.

- Experimental Design :

- Competitive Reactions : Compare reactivity under varying conditions (e.g., nitration with HNO₃/H₂SO₄ vs. acetyl nitrate) .

- Isotopic Labeling : Use ¹³C-labeled substrates to track substitution sites via NMR .

- Computational Modeling : Predict regioselectivity using frontier molecular orbital (FMO) theory .

How should researchers address discrepancies in HPLC purity data when synthesizing this compound?

Advanced Research Question

- Byproduct Identification : Use LC-MS to detect masses corresponding to potential byproducts (e.g., over-reduced intermediates or ester hydrolysis products) .

- Degradation Studies :

- Optimization : Adjust reaction pH and temperature to minimize side reactions (e.g., saponification at high pH) .

What computational methods are suitable for predicting the biological activity of this compound derivatives?

Advanced Research Question

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

How can researchers optimize the yield of this compound in multi-step syntheses?

Basic Research Question

- Stepwise Monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., bromo intermediates) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethers (THF) enhance reduction rates .

What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Advanced Research Question

- Solvent Pairing : Use slow evaporation with solvent pairs (e.g., dichloromethane/hexane) to induce nucleation .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to control crystal growth.

- Additive Screening : Introduce trace additives (e.g., ionic liquids) to modify crystal packing interactions .

How to analyze the electronic effects of substituents on the indole ring using spectroscopic and computational tools?

Advanced Research Question

- UV-Vis Spectroscopy : Compare absorption maxima to assess conjugation changes (e.g., electron-donating groups redshift λ_max) .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., hydroxyl group donation into the aromatic ring) via DFT .

- Electrostatic Potential Maps : Visualize charge distribution to predict reactive sites for electrophiles/nucleophiles .

What strategies mitigate oxidation of the 6-hydroxyl group during storage or reactions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。